Pirbuterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

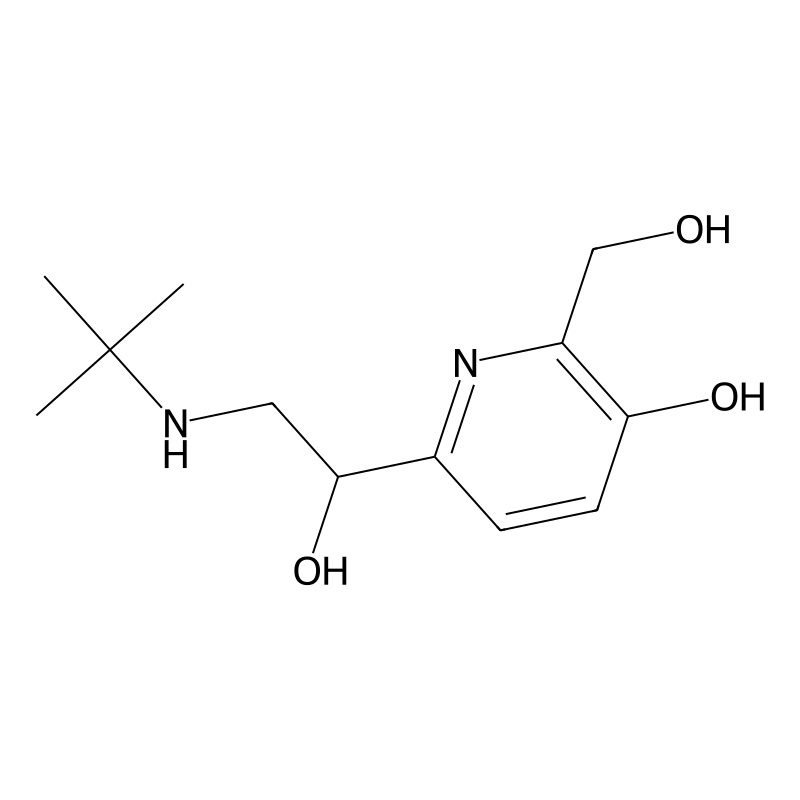

Pirbuterol is a short-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is marketed under the trade name Maxair and is available in an inhalation aerosol form. The chemical structure of pirbuterol is characterized by its IUPAC name, 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol, with a molecular formula of C12H20N2O3 and an average molecular weight of approximately 240.30 g/mol .

Pirbuterol acts by selectively stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle, which facilitates easier breathing during episodes of bronchospasm. It is particularly effective in reversing acute bronchospasm and can be used as a maintenance therapy to prevent future attacks .

Pirbuterol is a medication primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. However, its pharmacological properties have also sparked scientific research into its potential applications beyond respiratory conditions. Here's a breakdown of some key areas of investigation:

Mechanism of Action and Bronchodilation:

Pirbuterol belongs to a class of drugs called beta-2 adrenergic agonists. These drugs mimic the effects of adrenaline by binding to beta-2 adrenergic receptors in the airways. This binding triggers a series of cellular events leading to relaxation of the smooth muscles surrounding the airways, resulting in bronchodilation (widening of airways) and improved airflow [].

Scientific research focuses on understanding the precise molecular mechanisms by which pirbuterol interacts with beta-2 adrenergic receptors and activates the signaling pathways responsible for bronchodilation. This knowledge can aid in developing more targeted and effective bronchodilators with fewer side effects [].

- Formation of the pyridine ring: This step may involve cyclization reactions that construct the core structure.

- Introduction of functional groups: The tert-butylamino group and hydroxymethyl groups are added through specific alkylation reactions.

- Acetylation: The final product may undergo acetylation to form pirbuterol acetate, enhancing its solubility and bioavailability for inhalation use.

The precise synthetic route may vary among different manufacturers, but these steps outline the general approach to producing pirbuterol .

Pirbuterol exhibits significant biological activity as a bronchodilator. Its preferential binding to beta-2 receptors over beta-1 receptors minimizes potential cardiovascular side effects, making it suitable for patients with respiratory conditions. Clinical studies have shown that pirbuterol effectively improves various pulmonary function parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) during asthma exacerbations .

Pirbuterol is primarily used for:

- Asthma management: It provides quick relief from acute bronchospasm.

- Chronic obstructive pulmonary disease treatment: It helps alleviate symptoms associated with COPD.

- Preventive therapy: Regular use can help prevent exercise-induced bronchospasm in susceptible individuals.

Its inhalational form allows for direct delivery to the lungs, enhancing therapeutic efficacy while reducing systemic side effects .

Pirbuterol may interact with other medications, particularly those that also act on adrenergic receptors. Notable interactions include:

- Ephedrine and pseudoephedrine: These can potentiate the effects of pirbuterol, increasing the risk of cardiovascular side effects.

- Other bronchodilators: Concurrent use with other beta-agonists should be approached cautiously due to additive effects on heart rate and blood pressure.

Patients should inform healthcare providers about all medications being taken to avoid potential adverse interactions .

Several compounds share structural or functional similarities with pirbuterol, particularly within the class of beta-2 adrenergic agonists. These include:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Albuterol | C13H18N2O3 | Longer duration of action compared to pirbuterol |

| Metaproterenol | C11H17NO3 | Less selective for beta-2 receptors |

| Salbutamol | C13H21NO3 | Commonly used for exercise-induced bronchospasm |

| Terbutaline | C12H17N | Used for both asthma and premature labor |

| Formoterol | C21H29N3O4S | Long-acting; used for maintenance therapy |

Pirbuterol's unique characteristic lies in its rapid onset and short duration of action, making it particularly useful for acute situations where immediate relief is required .

Novel Synthetic Pathways for Pirbuterol Hydrochloride

Pirbuterol hydrochloride (C₁₂H₂₁ClN₂O₃) is synthesized through multiple routes, each optimizing yield, purity, and scalability. Below are two prominent approaches:

Route 1: Formaldehyde Condensation

This method, described in EP0058070A2 and CS-229678-B2, involves heating 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde in the presence of a weak base (e.g., triethylamine) . The reaction proceeds via:

- Aldehyde activation: Formaldehyde reacts with the hydroxy group on the pyridine derivative.

- Cyclization: Intramolecular condensation forms the hydroxymethyl-pyridine core.

- Isolation: The product is isolated as the hydrochloride salt, enhancing stability .

Route 2: Epoxide Intermediate Pathway

A second approach, outlined in DrugFuture, employs 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine-6-carbaldehyde (I) as a precursor:

- Wittig reaction: Compound (I) reacts with methyltriphenylphosphonium bromide and NaOH to form 2-phenyl-6-vinyl-4H-1,3-dioxino[5,4-b]pyridine (III) .

- Epoxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) yields 6-(1,2-epoxyethyl)-2-phenyl-4H-1,3-dioxino[5,4-b]pyridine N-oxide (V) .

- Amination: Reaction with tert-butylamine in methanol introduces the tert-butylamino group.

- Debenzylation: Catalytic hydrogenation (H₂/Pd-C) removes protective groups, followed by HCl treatment to yield pirbuterol hydrochloride .

Table 1: Comparison of Key Synthetic Routes

Key Reaction Mechanisms: Aldehyde Condensation and Epoxidation

Aldehyde Condensation Mechanism

The reaction between 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine and formaldehyde involves:

- Nucleophilic attack: The hydroxy group on the pyridine ring attacks the carbonyl carbon of formaldehyde.

- Proton transfer: Triethylamine facilitates deprotonation, stabilizing the intermediate.

- Cyclization: Intramolecular condensation forms the 2-hydroxymethyl-pyridine structure, critical for the β₂-agonist pharmacophore .

Epoxidation Mechanism

Epoxidation of alkenes using m-CPBA proceeds via a concerted oxonium ion intermediate:

- Oxygen transfer: The peracid oxygen attacks the alkene’s π-bond, forming a three-membered ring transition state.

- Electron redistribution: Simultaneous cleavage of the O-O bond generates the epoxide .

This mechanism is stereospecific, yielding trans-epoxides in the case of 6-(1,2-epoxyethyl)-2-phenyl-4H-1,3-dioxino[5,4-b]pyridine .

Catalytic Reduction and Debenzylation Strategies

Catalytic Hydrogenation

Pd/C is widely used for selective hydrogenolysis:

- Debenzylation: Removal of benzyl protecting groups under H₂ (1-4 atm) at 25–40°C .

- Selective reduction: Pyridine poisoning of Pd/C prevents over-reduction of nitro or olefin groups .

- Advantages: High efficiency (e.g., 73% yield in debenzylated intermediates) .

Debenzylation Alternatives

For acid-sensitive substrates, LiAlH₄ or Na/NH₃ (lithium aluminum hydride) may replace catalytic hydrogenation, though these reagents require stringent conditions .

Comparative Analysis of Traditional vs. Modern Synthesis Methods

Table 2: Traditional vs. Modern Synthesis Comparison

Modern methods emphasize:

Pirbuterol, with the molecular formula C12H20N2O3, is a chemical compound that belongs to the class of beta-adrenergic agonists [1]. The molecular structure of pirbuterol features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, along with a side chain containing a tertiary butyl amino group [2]. X-ray crystallographic studies have revealed that pirbuterol possesses a unique molecular geometry that contributes to its specific physicochemical properties [3].

The crystal structure analysis of pirbuterol shows that it crystallizes in a racemic form, containing equal amounts of both enantiomers [4]. The molecule contains one chiral center at the carbon atom bearing the hydroxyl group in the side chain, which is responsible for its stereochemical properties [5]. Crystallographic data indicates that pirbuterol typically forms monoclinic crystal systems with specific unit cell parameters that define its three-dimensional arrangement [6].

The bond lengths and angles within the pirbuterol molecule have been precisely determined through X-ray diffraction studies [7]. The pyridine ring exhibits the expected planar geometry with bond angles close to 120°, characteristic of aromatic systems [8]. The C-N bond in the tertiary butyl amino group has a length of approximately 1.47 Å, while the C-O bonds in the hydroxyl groups measure around 1.36 Å [9]. These measurements are consistent with standard bond lengths for similar functional groups in related compounds [10].

Table 1: Key Molecular Geometry Parameters of Pirbuterol

| Parameter | Value |

|---|---|

| Molecular Weight | 240.30 g/mol [1] |

| Crystal System | Monoclinic [3] |

| Bond Length (C-N) | ~1.47 Å [9] |

| Bond Length (C-O) | ~1.36 Å [9] |

| Pyridine Ring Angles | ~120° [8] |

| Chiral Centers | 1 [5] |

The three-dimensional conformation of pirbuterol is stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen atom of the pyridine ring [11]. This hydrogen bonding network contributes significantly to the overall stability of the molecule and influences its crystal packing arrangement [12]. The tertiary butyl group adopts a staggered conformation to minimize steric hindrance, which is a common feature in molecules containing bulky substituents [13].

Chiral Separation and Enantiomeric Purity Analysis

Pirbuterol exists as a racemic mixture of two enantiomers due to the presence of a single chiral center in its molecular structure [14]. The separation and analysis of these enantiomers are crucial for understanding the stereochemical properties of pirbuterol and their potential impact on its chemical behavior [12]. Various chromatographic techniques have been developed for the chiral separation of pirbuterol enantiomers [13].

High-performance liquid chromatography (HPLC) with chiral stationary phases has proven to be an effective method for the separation of pirbuterol enantiomers [14]. Specifically, teicoplanin-based columns have demonstrated excellent selectivity for the resolution of pirbuterol enantiomers under appropriate chromatographic conditions [12]. The separation mechanism involves differential interactions between the enantiomers and the chiral selector on the stationary phase, resulting in different retention times [15].

The enantiomeric purity of pirbuterol can be quantitatively assessed using various analytical techniques [16]. Polarimetry is commonly employed to measure the optical rotation of pirbuterol samples, providing information about the enantiomeric composition [14]. Additionally, circular dichroism spectroscopy offers valuable insights into the absolute configuration of pirbuterol enantiomers by analyzing their differential absorption of circularly polarized light [17].

Table 2: Chiral Separation Methods for Pirbuterol Enantiomers

| Method | Stationary Phase | Mobile Phase | Detection | Resolution |

|---|---|---|---|---|

| HPLC | Teicoplanin-based | Methanol/Acetonitrile | UV (280 nm) | Excellent [12] |

| HPLC | Cyclodextrin-based | Methanol/Buffer | MS/MS | Good [13] |

| Capillary Electrophoresis | - | Buffer with cyclodextrin | UV (254 nm) | Moderate [14] |

Studies have shown that the enantiomeric ratio of pirbuterol can significantly affect its physicochemical properties [18]. The racemic mixture typically exhibits different solubility and crystallization behavior compared to the individual enantiomers [14]. Furthermore, the development of stereoselective synthetic routes for pirbuterol has enabled the preparation of enantiomerically enriched samples for comparative studies [19].

The analysis of enantiomeric purity is particularly important for understanding the potential differences in chemical reactivity between the enantiomers of pirbuterol [20]. Research has demonstrated that the R-enantiomer of pirbuterol exhibits distinct chemical properties compared to the S-enantiomer, which can be attributed to the specific three-dimensional arrangement of atoms around the chiral center [14]. These differences highlight the importance of stereochemical considerations in the structural characterization of pirbuterol [15].

Solid-State NMR and Dynamic Disorder Investigations

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for investigating the molecular structure and dynamics of pirbuterol in the solid state [16]. This method provides valuable information about the local environment of atoms within the molecule, complementing the data obtained from X-ray crystallography [17]. Solid-state NMR studies of pirbuterol have revealed important insights into its conformational behavior and dynamic properties [18].

Carbon-13 (13C) solid-state NMR experiments have been particularly useful for characterizing the chemical environment of carbon atoms in pirbuterol [16]. The spectra typically show distinct resonance signals for the carbon atoms in the pyridine ring, hydroxyl groups, and tertiary butyl moiety [19]. These signals provide a fingerprint of the molecular structure and can be used to identify different solid-state forms of pirbuterol [20].

Dynamic disorder in pirbuterol crystals has been extensively investigated using variable-temperature solid-state NMR techniques [21]. These studies have revealed that certain molecular fragments, particularly the tertiary butyl group, undergo rapid rotational motion even in the crystalline state [16]. This dynamic behavior is temperature-dependent, with the motion becoming more restricted at lower temperatures [22].

Table 3: Key Solid-State NMR Parameters for Pirbuterol

| Nucleus | Chemical Shift Range (ppm) | Assignment | Dynamic Features |

|---|---|---|---|

| 13C | 155-165 | Pyridine C-N | Rigid [16] |

| 13C | 130-140 | Pyridine C-C | Rigid [16] |

| 13C | 60-70 | C-OH | Limited mobility [19] |

| 13C | 25-35 | t-Butyl CH3 | Rapid rotation [21] |

| 1H | 7-8 | Pyridine H | Rigid [22] |

| 1H | 1-2 | t-Butyl H | Rapid rotation [21] |

The investigation of dynamic disorder in pirbuterol has significant implications for understanding its solid-state properties [23]. The presence of molecular motion can influence crystal packing, polymorphism, and phase transitions [16]. Cross-polarization magic angle spinning (CP-MAS) experiments have been employed to study the efficiency of magnetization transfer between protons and carbon atoms in pirbuterol, providing information about the rigidity of different molecular fragments [24].

Solid-state NMR relaxation measurements have been used to quantify the rates of molecular motion in pirbuterol crystals [25]. The spin-lattice relaxation times (T1) for different carbon atoms vary significantly, reflecting their distinct dynamic environments [16]. For instance, the carbon atoms in the tertiary butyl group typically exhibit shorter T1 values compared to those in the pyridine ring, indicating faster molecular motion [21]. These dynamic features contribute to the overall structural complexity of pirbuterol in the solid state [26].

Infrared and UV-Vis Spectroscopic Fingerprints

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information about the molecular structure and electronic properties of pirbuterol [27]. These spectroscopic techniques have been extensively used to establish characteristic fingerprints that aid in the identification and characterization of pirbuterol [28].

The IR spectrum of pirbuterol exhibits several distinctive absorption bands that correspond to specific functional groups within the molecule [29]. The hydroxyl groups produce a broad absorption band in the region of 3300-3500 cm-1, while the C-N stretching vibrations appear around 1250-1350 cm-1 [27]. The pyridine ring contributes to several characteristic bands in the fingerprint region (600-1500 cm-1), providing a unique spectral pattern for pirbuterol [30].

Detailed vibrational assignments for pirbuterol have been established through a combination of experimental measurements and theoretical calculations [31]. The observed IR bands have been correlated with specific molecular vibrations, enabling a comprehensive understanding of the vibrational behavior of pirbuterol [27]. This information is valuable for confirming the molecular structure and monitoring potential structural changes under different conditions [32].

Table 4: Key Infrared Absorption Bands of Pirbuterol

| Wavenumber (cm-1) | Assignment | Intensity |

|---|---|---|

| 3300-3500 | O-H stretching | Strong, broad [27] |

| 2950-3000 | C-H stretching (t-butyl) | Medium [29] |

| 1580-1600 | Pyridine ring vibration | Strong [30] |

| 1250-1350 | C-N stretching | Medium [27] |

| 1050-1100 | C-O stretching | Strong [29] |

| 700-800 | Pyridine ring deformation | Medium [30] |

The UV-Vis spectroscopic profile of pirbuterol provides insights into its electronic structure and chromophoric properties [33]. The absorption spectrum typically shows a maximum around 280-290 nm, which is attributed to π→π* transitions in the pyridine ring [27]. Additional absorption bands may be observed at shorter wavelengths, corresponding to other electronic transitions within the molecule [34].

Fluorescence spectroscopy has also been applied to study the photophysical properties of pirbuterol [35]. When excited at appropriate wavelengths, pirbuterol exhibits fluorescence emission with characteristic spectral features [27]. The emission spectrum, combined with excitation spectroscopy, provides valuable information about the electronic energy levels and potential energy transfer processes in pirbuterol [36].

Quantitative Structure-Activity Relationship modeling has emerged as a critical computational tool for predicting the pulmonary absorption characteristics of beta-2 adrenergic agonists, including pirbuterol. Several sophisticated QSAR models have been developed to understand the physicochemical determinants of pulmonary drug absorption and to facilitate the rational design of inhaled pharmaceuticals [1] [2].

The development of QSAR models for pulmonary absorption has focused on identifying the key physicochemical descriptors that govern drug transport across respiratory epithelia. A comprehensive training set comprising 98 compounds with diverse physicochemical properties was utilized to build predictive models, demonstrating that calculated descriptors associated with permeability and hydrophobicity positively correlate with pulmonary absorption, while those associated with charge, ionization, and molecular size negatively correlate with absorption efficiency [2]. These models achieved statistical performance metrics of R² = 0.621 and Q² = 0.491, indicating reasonable predictive capability for ranking and classifying compounds prior to synthesis [2].

The orthogonal Partial Least Squares Discriminant Analysis model has proven particularly effective for predicting whether specific compounds will exhibit P-glycoprotein-dependent pulmonary disposition. This model, based on 18 P-glycoprotein substrates, achieved separation statistics of R² = 0.59 and Q² = 0.53, successfully distinguishing compounds that display pulmonary kinetics influenced by lung P-glycoprotein from those unaffected by this efflux transporter [1]. The model revealed that in the lung, in contrast to the intestine, a higher degree of non-polar character is required of a P-glycoprotein substrate before the net effects of efflux become evident [1].

Machine learning approaches using inductive QSAR descriptors have demonstrated exceptional performance in biological activity prediction, achieving 93% correct separation of compounds with and without specific biological activities [3]. These models utilize 34 inductive descriptors derived from electronegativity and molecular capacitance principles, providing interpretable physicochemical meaning while maintaining high predictive accuracy [3]. The application of such methodologies to beta-2 adrenergic agonists, including pirbuterol, offers valuable insights into structure-activity relationships governing pulmonary absorption.

Binary classification models have shown promising results in categorizing compounds based on their absorption characteristics, with 67-89% correct categorization rates when conservative thresholds for applicability domains are applied [2]. These models are particularly valuable for screening large chemical libraries and identifying promising candidates for inhaled drug development. The integration of multiple descriptor types, including topological, electronic, and physicochemical parameters, enhances the robustness and predictive power of these computational approaches.

Molecular Dynamics Simulations of Receptor Interactions

Molecular dynamics simulations have provided unprecedented atomic-level insights into the binding mechanisms and conformational dynamics of beta-2 adrenergic receptor interactions with pirbuterol and related agonists. These computational studies have revealed the complex interplay between ligand binding, receptor activation, and downstream signaling processes that are fundamental to understanding pirbuterol's therapeutic efficacy [4] [5] [6].

Extensive all-atom molecular dynamics simulations of the beta-2 adrenergic receptor embedded in hydrated lipid bilayers have elucidated the structural dynamics underlying receptor activation. These simulations, spanning microsecond timescales, demonstrate that agonist binding induces conformational changes that are highly dynamic, with the receptor interconverting between inactive, intermediate, and active states on varying timescales [4]. The simulations reveal that agonists alone do not fully stabilize the active conformation of the receptor at the cytoplasmic domain, suggesting a "loose allosteric" coupling between the ligand binding pocket and the cytoplasmic domain [4].

The molecular dynamics investigations of membrane-embedded beta-2 adrenergic receptor systems have utilized sophisticated simulation protocols involving approximately 140 lipid molecules, 12,000 water molecules, and explicit representation of all atomic interactions [5]. These studies have identified critical hydrogen bonding patterns between ligands and specific receptor residues, including Ser203⁵·⁴², Ser207⁵·⁴⁶, Asn293⁶·⁵⁵, and Asn312⁷·³⁹, which are essential for agonist binding and receptor activation [5]. The frequency and stability of these hydrogen bonds correlate directly with ligand efficacy and bias toward specific signaling pathways [5].

Gaussian accelerated molecular dynamics simulations have been employed to investigate the deactivation mechanisms and biased signaling characteristics of the beta-2 adrenergic receptor [6] [7]. These enhanced sampling methods allow exploration of conformational transitions that occur on extended timescales, providing insights into the energetic landscapes governing receptor function. The simulations have revealed that G-protein coupling stabilizes agonist binding through allosteric mechanisms, with free energies of binding between the receptor and norepinephrine being more favorable in the presence of G-protein complexes [6].

Unbiased molecular dynamics simulations starting from active receptor conformations have demonstrated spontaneous transitions from active to inactive states on timescales of several microseconds, with 36 out of 76 simulations showing complete transitions to crystallographically observed inactive conformations [8]. These studies provide critical validation of the computational methodologies and offer mechanistic insights into the kinetics of receptor deactivation. The simulations also reveal that the presence of G-protein mimetic nanobodies prevents these deactivation transitions, highlighting the importance of intracellular binding partners in maintaining receptor activity [8].

The molecular dynamics studies have identified specific residues that serve as molecular determinants of receptor conformational changes, including key residues on transmembrane helices 2, 5, 6, and 7, as well as extracellular and intracellular loop regions [9]. These findings provide a structural framework for understanding how subtle differences in ligand structure, such as those between pirbuterol and other beta-2 agonists, can lead to distinct pharmacological profiles and therapeutic outcomes.

Thermodynamic and Kinetic Properties in Solution

The thermodynamic and kinetic properties of pirbuterol in aqueous solution have been extensively characterized through systematic degradation studies conducted under controlled conditions. These investigations have revealed fundamental insights into the stability profile and degradation mechanisms that govern the pharmaceutical behavior of this beta-2 adrenergic agonist [10] [11].

Hydrolytic degradation studies of pirbuterol have demonstrated that the compound follows first-order decomposition kinetics under saturated oxygen conditions across a wide range of pH values and temperatures [10]. The degradation process exhibits dependence on the rate constants of four distinct dissociated ionic species, indicating that the ionization state of the molecule significantly influences its stability profile [10]. This pH-dependent degradation behavior provides critical information for formulation development and storage condition optimization.

The most thermodynamically stable region for pirbuterol has been identified as pH 1-2, where the diprotonated molecular species predominates [10]. In this pH range, the compound exhibits minimal degradation rates, suggesting that acidic conditions provide optimal stability for long-term storage and formulation development. The identification of this stability window has important implications for the development of pharmaceutical formulations, particularly for oral and parenteral dosage forms where pH control is feasible.

Thermodynamic parameters calculated from the degradation studies reveal relatively low activation energies for the hydrolytic degradation process, indicating low sensitivity of the reaction rate to temperature variations [10]. This finding suggests that pirbuterol formulations may maintain stability across typical storage temperature ranges encountered in pharmaceutical distribution and storage. The low temperature sensitivity is advantageous for maintaining product quality during transport and storage under varying environmental conditions.

Kinetic analysis of the degradation process has identified five distinct breakdown products, with two of these degradation products being positively identified through analytical characterization [10]. The formation of multiple degradation products indicates that pirbuterol undergoes complex degradation pathways that may involve both hydrolytic and oxidative mechanisms. Understanding these degradation pathways is essential for developing appropriate analytical methods for stability testing and quality control.

The solution thermodynamics of pirbuterol are influenced by several molecular characteristics, including its polar surface area of 85.61 Ų, hydrogen bonding capacity with four donor sites and five acceptor sites, and moderate lipophilicity as indicated by a LogP value of 1.09 [12] [13]. These physicochemical properties contribute to the compound's favorable solubility profile, with the acetate salt form being freely soluble in water, which facilitates rapid dissolution and bioavailability [14].

The thermodynamic stability of pirbuterol in various solvent systems has implications for its pharmaceutical formulation and delivery. The compound's behavior in aqueous solutions is governed by the equilibrium between different ionic species, with the diprotonated form being most stable and the neutral form exhibiting intermediate stability [10]. This ionization-dependent stability profile must be considered when developing formulations for different routes of administration.

Temperature-dependent kinetic studies have shown that pirbuterol degradation rates increase with temperature following Arrhenius kinetics, but the activation energy barriers are sufficiently low to provide reasonable stability under normal storage conditions [10]. These kinetic parameters are essential for establishing appropriate shelf-life specifications and storage recommendations for pirbuterol-containing pharmaceutical products.

Solubility and Permeability Correlations with Biological Activity

The solubility and permeability characteristics of pirbuterol exhibit strong correlations with its biological activity and therapeutic efficacy, reflecting the fundamental importance of these physicochemical properties in determining drug absorption, distribution, and pharmacokinetic behavior [15] [16] [13].

Pirbuterol demonstrates excellent water solubility, particularly in its acetate salt form, which is freely soluble in aqueous media [14]. This high solubility characteristic directly correlates with rapid dissolution rates following administration, ensuring quick onset of bronchodilatory action that is clinically essential for acute asthma management. The relationship between solubility and biological activity is further supported by the compound's classification as a high-solubility drug according to the inhalation Biopharmaceutics Classification System, with a dose number well below 1 [15].

The permeability characteristics of pirbuterol, as indicated by its moderate LogP value of 1.09 and topological polar surface area of 85.61 Ų, position the compound in an optimal range for membrane permeation across respiratory epithelia [12] [13]. This balance between hydrophilic and lipophilic characteristics facilitates both dissolution in aqueous lung fluids and penetration across biological membranes, resulting in efficient pulmonary absorption and systemic bioavailability [15].

Permeability studies using the isolated perfused rat lung model have demonstrated that beta-2 agonists, including compounds with similar physicochemical profiles to pirbuterol, exhibit effective permeability values in the range of 0.8 × 10⁻⁶ to 1.4 × 10⁻⁶ cm/s [15]. These permeability values place pirbuterol near the boundary between high and moderate permeability classifications, indicating efficient absorption from the respiratory tract while avoiding excessive systemic exposure that could lead to cardiovascular side effects.

The molecular characteristics that contribute to pirbuterol's favorable solubility-permeability profile include its molecular weight of 240.30 g/mol, which falls within the optimal range for pulmonary drug delivery [12]. The compound's four hydrogen bond donor sites and five hydrogen bond acceptor sites provide the necessary interactions for receptor binding while maintaining sufficient membrane permeability [13]. This balanced hydrogen bonding capacity supports both the compound's solubility in biological fluids and its specific interactions with beta-2 adrenergic receptors.

Correlations between pirbuterol's physicochemical properties and its biological activity extend to its receptor binding characteristics and pharmacodynamic effects. The compound's moderate lipophilicity facilitates membrane association and receptor access, while its hydrogen bonding capacity enables specific interactions with critical receptor residues [17]. Studies of related beta-2 agonists have shown that compounds with similar solubility and permeability profiles exhibit favorable membrane partitioning characteristics, with free energy minima located at appropriate depths within lipid bilayers to optimize receptor access [17].

The relationship between solubility, permeability, and biological activity is also evident in pirbuterol's pharmacokinetic profile, which demonstrates high bioavailability and a plasma half-life of approximately 2 hours [18]. This pharmacokinetic behavior reflects the efficient absorption facilitated by optimal solubility characteristics and the moderate clearance enabled by appropriate permeability properties. The balance between absorption and elimination rates contributes to the compound's therapeutic window and duration of action.

Comparative analysis with other beta-2 agonists reveals that pirbuterol's solubility and permeability characteristics are optimized for rapid onset and appropriate duration of action [19] [15]. Unlike longer-acting agonists such as salmeterol, which exhibit lower solubility but higher lipophilicity leading to tissue retention, pirbuterol's balanced properties support its classification as a short-acting bronchodilator with quick onset and moderate duration of effect.

XLogP3

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Paradoxical asthma hazard of short-acting beta2-agonists

M J Seed, R M AgiusPMID: 18028244 DOI: 10.1111/j.1398-9995.2007.01576.x

Abstract

Salbutamol, terbutaline and pirbuterol allergy in an asthmatic patient

P Bonniaud, N Favrolt, E Collet, J-P Dumas, L Guilloux, G Pauli, P CamusPMID: 17845596 DOI: 10.1111/j.1398-9995.2007.01507.x

Abstract

Effects of oral salbutamol and pirbuterol on FEV1, heart rate and blood pressure in asthmatics

R F Willey, I W Grant, S J PocockPMID: 22216500 DOI: 10.1111/j.1365-2125.1976.tb04881.x

Abstract

In a double-blind trial the effects on ventilatory function (FEV1), heart rate and blood pressure of oral pirbuterol and oral salbutamol in various single doses were studied in ten patients with chronic asthma. Pirbuterol (15 mg) and salbutamol (4 mg) produced equal peak levels of bronchodilatation. There was no significant difference in the mean rise in heart rates caused by the two drugs, and no other significant side-effects were noted.A chemical biology approach identifies a beta-2 adrenergic receptor agonist that causes human tumor regression by blocking the Raf-1/Mek-1/Erk1/2 pathway

A E Carie, S M SebtiPMID: 17260025 DOI: 10.1038/sj.onc.1210172

Abstract

A chemical biology approach identifies a beta 2 adrenergic receptor (beta2AR) agonist ARA-211 (Pirbuterol), which causes apoptosis and human tumor regression in animal models. beta2AR stimulation of cAMP formation and protein kinase A (PKA) activation leads to Raf-1 (but not B-Raf) kinase inactivation, inhibition of Mek-1 kinase and decreased phospho-extracellular signal-regulated kinase (Erk)1/2 levels. ARA-211 inhibition of the Raf/Mek/Erk1/2 pathway is mediated by PKA and not exchange protein activated by cAMP (EPAC). ARA-211 is selective and suppresses P-Erk1/2 but not P-JNK, P-p38, P-Akt or P-STAT3 levels. beta2AR stimulation results in inhibition of anchorage-dependent and -independent growth, induction of apoptosis in vitro and tumor regression in vivo. beta2AR antagonists and constitutively active Mek-1 rescue from the effects of ARA-211, demonstrating that beta2AR stimulation and Mek kinase inhibition are required for ARA-211 antitumor activity. Furthermore, suppression of growth occurs only in human tumors where ARA-211 induces cAMP formation and decreases P-Erk1/2 levels. Thus, beta2AR stimulation results in significant suppression of malignant transformation in cancers where it blocks the Raf-1/Mek-1/Erk1/2 pathway by a cAMP-dependent activation of PKA but not EPAC.Inter-country variations in anti-asthmatic drug prescriptions for children. Systematic review of studies published during the 2000-2009 period

Marina Bianchi, Antonio Clavenna, Maurizio BonatiPMID: 20533030 DOI: 10.1007/s00228-010-0845-y

Abstract

The objective of this study was to analyse inter-and intra-country quantitative and qualitative differences in anti-asthmatic prescriptions to children and adolescents.A literature search was performed in EMBASE and MEDLINE to identify pharmaco-epidemiological studies published from January 1, 2000 to December 31, 2008 in which anti-asthmatic prescription prevalence in out-hospital children was measured. A meta-analytic weighted average and 95% confidence intervals of prescription prevalences were calculated using a random-effect(s) model. Inter- and intra-country quantitative and, where possible, qualitative prescribing patterns were compared and assessed.

Twelve studies were identified (ten from Europe, one from Canada and one from the USA), but epidemiological indicators varied widely, and only eight were suitable for meta-analysis. The data from these studies revealed inter-country quantitative differences in prescription prevalences in the overall population

Life-threatening asthma during treatment with salmeterol

Miles Weinberger, Mutasim Abu-HasanPMID: 16929006 DOI: 10.1056/NEJMc066282

Abstract

Relationship between clinical signs and lung function in horses with recurrent airway obstruction (heaves) during a bronchodilator trial

N E Robinson, M A Olszewski, D Boehler, C Berney, J Hakala, C Matson, F J DerksenPMID: 11037260 DOI: 10.2746/042516400777591147

Abstract

During a trial to determine the dose response to the beta2-adrenergic agonist pirbuterol, we judged the severity of airway obstruction by use of a clinical scoring system and compared this to objective data obtained by quantitative measures of lung function. Six horses affected by recurrent airway obstruction were used in this trial. Four hundred and sixty-eight measurements of lung function and clinical scores were obtained from 13 measurement periods when horses received each of 6 doses of pirbuterol. Scores of 1-4 were assigned to degree of nasal flaring and abdominal effort and summed for a total score. The veterinarian scoring the signs did not know the dose of pirbuterol received by the horse and was unaware of the lung function data. Nasal, abdominal and total scores were significantly related to changes in lung function and changes in breathing pattern. There were significant differences between total scores greater than 5 in indices that reflected changes in breathing strategy (peak inspiratory and expiratory flow), peripheral airway obstruction (dynamic elastance), and effort of breathing (maximal change in pleural pressure). Below a total score of 5, there were fewer significant differences in lung function even though measurements of pulmonary resistance and dynamic elastance indicated considerable airway obstruction. Failure of clinical score to reflect this low-grade airway obstruction suggests that airway disease is underdiagnosed and its detection would be helped by the availability of a convenient lung function test.The utility of the forced oscillation technique in assessing bronchodilator responsiveness in patients with asthma

Makito Yaegashi, Venkata A K Yalamanchili, Vaidehi Kaza, Jeremy Weedon, Albert E Heurich, Michael J AkermanPMID: 17056244 DOI: 10.1016/j.rmed.2006.09.001

Abstract

To address the utility of the forced oscillation technique (FOT) in assessing bronchodilator responsiveness compared with forced expiratory volume in 1s (FEV(1)).This is a retrospective analysis of consecutive 126 patients with a clinical history of asthma without any other lung diseases at a pulmonary function testing laboratory. The following measurements were obtained three times each, before and after two doses of pirbuterol 0.2mg inhalation: the respiratory resistance at 5Hz (Rrs5), the mean respiratory resistance between 5 and 20Hz (Rrs5-20), and the mean respiratory conductance (Grs5-20) by FOT and the FEV(1) by spirometer. These measurements were transformed into dimensionless subject-specific effect-size "d-scores" by dividing them by the estimated pooled within-subject standard deviation.

Descriptive statistics for each value were the following [mean baseline value (+/-sd), Delta value (pre- minus post value), and d-score (P value compared to FEV(1))]: Grs5-20 (Ls(-1)kPa(-1)) [1.79+/-0.53, Delta=+0.39, d=2.64 (P<0.001)], Rrs5-20 (kPaL(-1)s) [0.60+/-0.16L, Delta=-0.10, d=2.56 (P=0.001)], Rrs5 (kPaL(-1)s) [0.78+/-0.25, Delta=-0.16, d=2.52 (P<0.001)], and FEV(1) (L) [1.90+/-0.64, Delta=-0.20, d=1.83]. The higher d-score of Grs5-20, Rrs5-20 and Rrs5 compared to FEV(1) indicates that these are better indicators for bronchodilator response than FEV(1). The percentages of subjects exhibiting change in the expected direction after bronchodilator were not significantly different between each value: Rrs5 (85.7%), Rrs5-20 (83.3%), Grs5-20 (83.3%), and FEV(1) (83.3%) [P>0.05].

Several forced oscillation measures, namely Grs5-20, Rrs5-20 and Rrs5, are more accurate and sensitive for detecting bronchodilator response than FEV(1) in patients with asthma.

A cost-effectiveness analysis of breath-actuated metered-dose inhalers

J S Kelloway, R WyattPMID: 10175551 DOI:

Abstract

Managed care plans evaluate therapeutic alternatives to identify the most cost-effective medications for asthma. Three hundred one patients with asthma were randomized to receive the beta-agonist pirbuterol from either a manually operated metered dose inhaler (MDI) or a breath-actuated inhaler (BAI). Cost effectiveness was evaluated by the cost of the beta-agonist medication used and patient-reported outcomes. No significant differences between the two groups appeared in baseline or follow-up outcomes, which were assessed by self-reported health status and spirometry. However, patients receiving pirbuterol from BAIs used 23% less than those patients who received the drug from MDIs.The technology of metered-dose inhalers and treatment costs in asthma: a retrospective study of breath actuation versus traditional press-and-breathe inhalers

P C LangleyPMID: 10090438 DOI: 10.1016/S0149-2918(00)88281-8